molecular formula C18H20N2O4S B2890967 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide CAS No. 941886-75-5

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide

Cat. No.: B2890967
CAS No.: 941886-75-5
M. Wt: 360.43
InChI Key: XPXDEXSUOYOZMY-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a 1,1-dioxidoisothiazolidine moiety, a sulfonamide-derived functional group known to contribute to biological activity and molecular recognition in various therapeutic contexts . Compounds containing the 1,1-dioxidoisothiazolidin-2-yl group attached to an aromatic system have demonstrated substantial research utility, particularly as inhibitors of biologically relevant targets . Recent scientific investigations have revealed that structural analogs containing the isothiazolidin-1,1-dioxide core exhibit potent inhibitory activity against viral helicase enzymes, specifically functioning as allosteric inhibitors of alphavirus nsP2 helicase (nsP2hel) with nanomolar antiviral efficacy . This mechanism involves disruption of RNA unwindase activity essential for viral replication, positioning related compounds as promising candidates for broad-spectrum antiviral development against pathogens including chikungunya virus (CHIKV), Mayaro virus (MAYV), and Venezuelan equine encephalitis virus (VEEV) . The molecular architecture of this compound incorporates key pharmacophoric elements including a benzamide linkage and methoxy substituent on the aniline ring, which may influence receptor binding affinity and metabolic stability. Researchers utilize this compound primarily as a chemical probe for investigating helicase-mediated biological processes and for structure-activity relationship studies in antiviral and enzyme inhibition research. The compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult safety data sheets and implement appropriate handling procedures for laboratory chemicals.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-4-6-14(7-5-13)18(21)19-16-12-15(8-9-17(16)24-2)20-10-3-11-25(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXDEXSUOYOZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Isothiazolidin moiety : Contributes to the compound's unique reactivity.
  • Methoxyphenyl group : Enhances binding affinity to biological targets.
  • Amide linkage : Facilitates interaction with various enzymes and receptors.

The molecular formula is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 345.41 g/mol.

Antitumor Activity

Preliminary studies indicate that this compound exhibits promising antitumor properties. Research has focused on its effects on various cancer cell lines, particularly lung cancer cells (A549, HCC827, and NCI-H358).

In a study utilizing both two-dimensional (2D) and three-dimensional (3D) cell culture systems, the compound demonstrated significant cytotoxicity against these cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell viability) were measured as follows:

Cell LineIC50 (μM) in 2DIC50 (μM) in 3D
A5496.75 ± 0.199.31 ± 0.78
HCC8275.13 ± 0.977.02 ± 3.25
NCI-H3580.85 ± 0.051.73 ± 0.01

These results suggest that the compound not only inhibits tumor growth but may also affect normal cell lines, indicating a need for further optimization to enhance selectivity and reduce toxicity .

The proposed mechanism of action involves the interaction of the dioxidoisothiazolidin moiety with specific molecular targets, likely through enzyme inhibition or receptor modulation. The methoxy groups are believed to enhance the compound's binding affinity, facilitating its biological effects .

Case Studies

Several studies have explored the biological activity of related compounds featuring similar structural motifs. For instance, analogs of this compound have been tested for their effects on melanin production and cellular viability in murine models:

  • Study on Melanin Production : Compounds similar in structure were shown to inhibit melanin production effectively in B16F10 cells, suggesting potential applications in dermatological therapies .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain analogs exhibited significant cytotoxicity at low concentrations while maintaining acceptable safety profiles at higher doses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs from the evidence:

Compound Name Core Structure Functional Groups Heterocycle Molecular Formula Notable Data
Target Compound Benzamide 4-methyl, 2-methoxyphenyl Isothiazolidine dioxide C₁₈H₁₈N₂O₄S -
N-(5-isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide Benzamide Isoxazol-5-yl, phenyl Thiadiazole C₁₈H₁₂N₄O₂S Yield: 70%, MP: 160°C
Entry 144 (N-(5-(2-methoxyphenyl)-oxadiazol-2-yl)-N-methylbenzamide) Benzamide 2-methoxyphenyl, methyl Oxadiazole C₁₇H₁₄ClN₃O₃ Purity: 95%
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethoxybenzenesulfonamide Sulfonamide 2,4-dimethoxy, 2-methoxyphenyl Isothiazolidine dioxide C₁₈H₂₂N₂O₇S₂ Molecular weight: 442.5
Key Observations:
  • Heterocyclic Variations: The target compound’s isothiazolidine dioxide group distinguishes it from thiadiazole () and oxadiazole () analogs. The sulfone moiety in the isothiazolidine ring may enhance oxidative stability compared to non-sulfone heterocycles.
  • Functional Group Differences : Unlike the sulfonamide derivative in , the target features a benzamide group, which reduces hydrogen-bonding capacity but may improve lipophilicity.
  • Synthetic Yields : Analogs in achieved moderate yields (70–80%), suggesting feasible synthesis routes for the target compound if similar methodologies are applied.

Physicochemical and Spectral Comparisons

  • Infrared (IR) Spectroscopy: Benzamide derivatives in exhibit strong C=O stretches near 1605–1679 cm⁻¹, consistent with the target’s expected benzamide carbonyl absorption. The sulfone group (S=O) in the isothiazolidine dioxide moiety would likely show peaks near 1150–1300 cm⁻¹, a feature absent in non-sulfone analogs .
  • Mass Spectrometry : The target’s molecular ion peak would theoretically align with its molecular weight (C₁₈H₁₈N₂O₄S = 358.4 g/mol). Fragmentation patterns may resemble those of compounds, such as loss of the isothiazolidine dioxide group or methoxyphenyl moiety.

Q & A

Q. Resolution Strategy :

  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Standardize ATP concentrations and validate purity via HPLC (>95%) and HRMS .

Basic: What synthetic routes are reported for this compound, and what are critical reaction conditions?

Q. Primary Route :

Step 1 : Coupling 4-methylbenzoic acid with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline using EDC/HOBt in DMF at 0–25°C.

Step 2 : Purification via silica gel chromatography (EtOAc/hexane, 3:7) .

Q. Key Conditions :

  • Acidic pH (pH 5–6) stabilizes the isothiazolidine ring.
  • Strict anhydrous conditions prevent sulfone hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for CDK2 over CDK1?

Q. SAR Design :

  • Modify substituents : Replace the 4-methyl group with bulkier tert-butyl to exploit hydrophobic pockets in CDK2 (Table 1).
  • Introduce H-bond donors : Add a hydroxyl group at the benzamide para-position to target CDK2-specific residues (e.g., Lys89).

Q. Essential Techniques :

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time ~8.2 min .
  • NMR : Key signals: δ 7.8 ppm (benzamide aromatic H), δ 3.9 ppm (methoxy CH₃), δ 3.3 ppm (isothiazolidine CH₂) .
  • HRMS : Expected [M+H]⁺: 303.1345 (error <2 ppm) .

Advanced: What strategies mitigate oxidative degradation of the dioxidoisothiazolidine moiety during long-term stability studies?

Degradation Pathway : Sulfone group oxidation under light or high pH.
Solutions :

  • Store at -20°C in amber vials with desiccants (RH <30%).
  • Formulate with antioxidants (e.g., 0.1% BHT) in PBS (pH 6.5) .

Basic: Which biological targets are most frequently associated with this compound?

Q. Primary Targets :

  • Kinases : CDK2 (IC₅₀ = 120 nM), JAK2 (IC₅₀ = 280 nM) .
  • Inflammatory pathways : COX-2 inhibition (40% at 10 µM) via sulfone-mediated interactions .

Advanced: How can researchers address poor aqueous solubility (<10 µg/mL) in in vivo models?

Q. Methodology :

  • Co-solvents : Use 10% DMSO + 20% Cremophor EL in saline.
  • Nanoparticle formulation : PLGA encapsulation increases solubility to 1.2 mg/mL (PDI <0.2) .

Basic: What functional groups are critical for its antimicrobial activity?

Q. Key Groups :

  • Dioxidoisothiazolidine : Disrupts bacterial folate synthesis (MIC = 8 µg/mL vs. S. aureus).
  • Methoxy group : Enhances membrane penetration .

Advanced: How does oxidative stress impact the compound’s stability, and how can this be modeled experimentally?

Q. Stress Testing :

  • Forced degradation : Expose to 3% H₂O₂ at 40°C for 24h. Monitor via LC-MS for sulfoxide byproducts (m/z +16).
  • Kinetic modeling : Pseudo-first-order decay (k = 0.015 h⁻¹) predicts 90% degradation in 150h .

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